

Application Notes and Protocols: 1-Chloro-3-ethoxybenzene in Agrochemical Research

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Compound of Interest

Compound Name: 1-Chloro-3-ethoxybenzene

Cat. No.: B1581908

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Introduction: The Strategic Role of 1-Chloro-3-ethoxybenzene in Agrochemical Synthesis

In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable starting materials is paramount. **1-Chloro-3-ethoxybenzene** emerges as a significant building block, offering a unique combination of reactive sites that allow for its incorporation into a diverse array of pesticidal molecules. Its substituted benzene ring, featuring a chloro group and an ethoxy group at the meta-position, provides a scaffold for the synthesis of complex agrochemicals, including acaricides and fungicides. The chloro substituent serves as a leaving group for nucleophilic aromatic substitution or as a handle for cross-coupling reactions, while the ethoxy group influences the molecule's lipophilicity and can direct further electrophilic substitutions. This document provides detailed application notes and protocols for the utilization of **1-chloro-3-ethoxybenzene** in the synthesis of key agrochemical intermediates.

Core Properties of 1-Chloro-3-ethoxybenzene

A thorough understanding of the physicochemical properties of **1-chloro-3-ethoxybenzene** is essential for its effective application in synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₉ ClO	
Molecular Weight	156.61 g/mol	
Boiling Point	207 °C	ECHEMI[1]
Density	1.103 g/cm ³	ECHEMI[1]
CAS Number	2655-83-6	

Application I: Synthesis of an Acaricide Intermediate – 1-tert-Butyl-3-ethoxybenzene

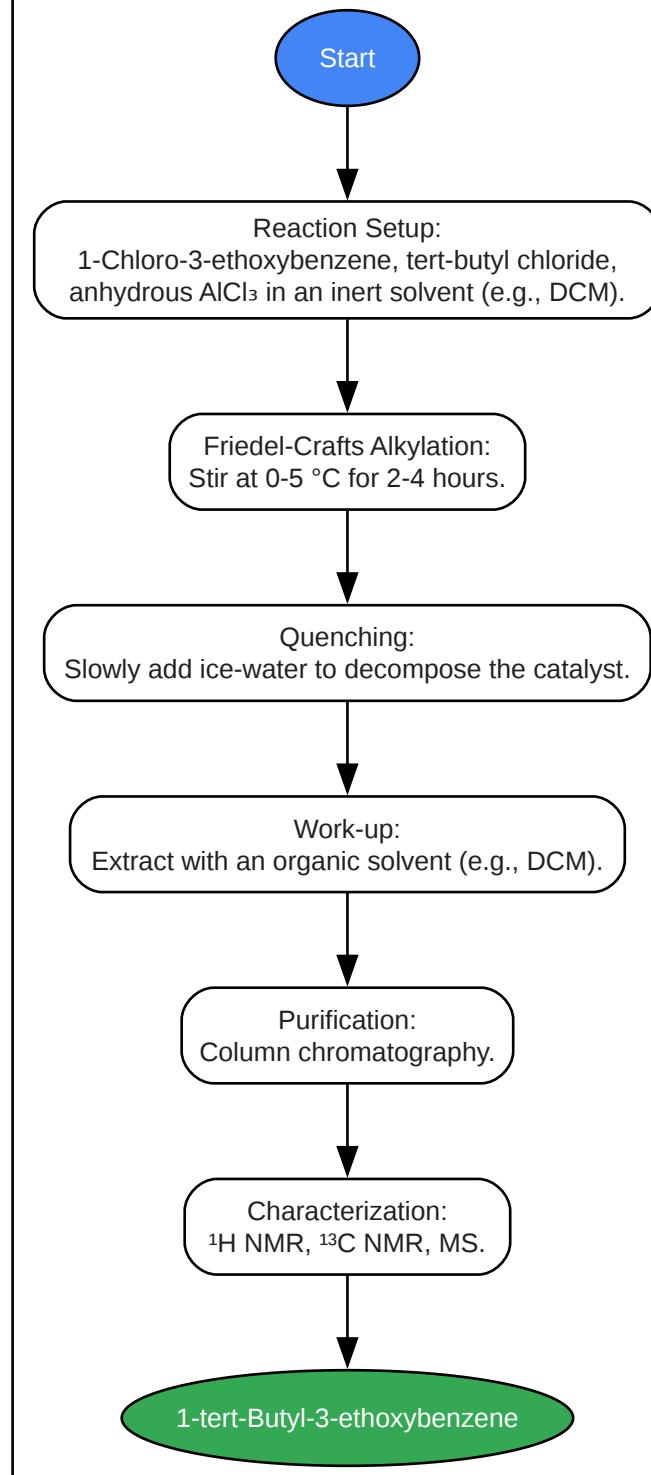
The acaricide etoxazole is a potent inhibitor of chitin synthesis in mites.[2] A key structural motif of etoxazole is the 4-tert-butyl-2-ethoxyphenyl group.[2][3] 1-tert-Butyl-3-ethoxybenzene is a crucial intermediate in the synthesis of this acaricide.[4][5] This section outlines a protocol for the synthesis of 1-tert-butyl-3-ethoxybenzene from **1-chloro-3-ethoxybenzene** via a Friedel-Crafts alkylation reaction.

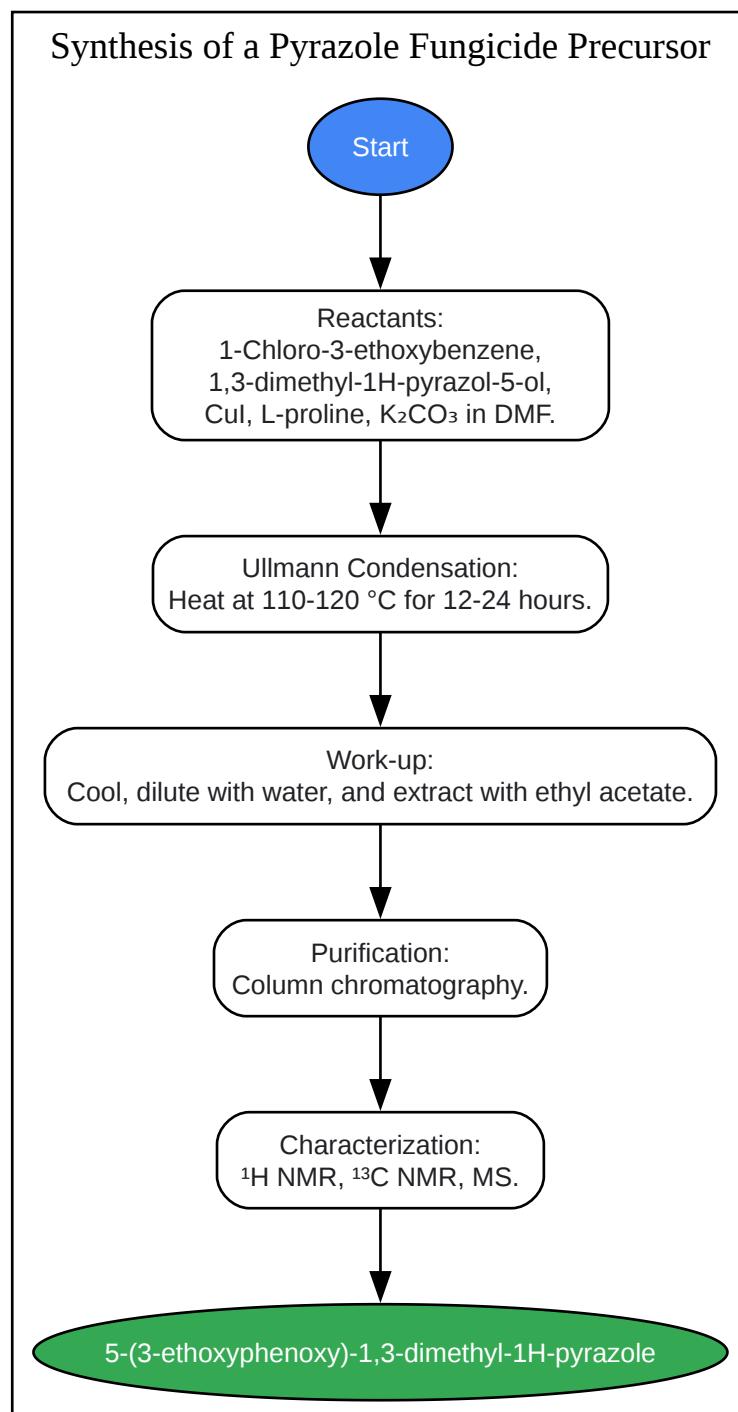
Causality of Experimental Choices

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring.[1][6] In this protocol, tert-butyl chloride is used as the alkylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The catalyst polarizes the C-Cl bond of tert-butyl chloride, generating a tert-butyl carbocation, which then acts as the electrophile. The ethoxy group of **1-chloro-3-ethoxybenzene** is an ortho-, para-director. However, due to the steric hindrance of the ethoxy group and the bulky tert-butyl group, the major product is expected to be the para-substituted isomer, 1-chloro-4-tert-butyl-3-ethoxybenzene, along with the desired 1-tert-butyl-3-ethoxybenzene through subsequent dehalogenation. A subsequent dehalogenation step (e.g., using catalytic hydrogenation) would be required to obtain the final product. For the purpose of this protocol, we will focus on the initial alkylation.

Experimental Workflow

Synthesis of 1-tert-Butyl-3-ethoxybenzene





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